methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-15(23)11-5-7-12(8-6-11)18-14(22)10-26-16-19-13-4-2-3-9-21(13)17(24)20-16/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAIIOQAJZWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate: This step involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate under controlled conditions to form the triazinyl intermediate.
Thioether formation: The intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamido linkage: The resulting compound is further reacted with acetic anhydride to form the acetamido linkage.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a][1,3,5]triazin-2-yl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (), such as triflusulfuron methyl ester and metsulfuron methyl ester . These analogs contain a 1,3,5-triazin-2-yl core linked to a benzoate ester via sulfonyl or sulfonamide groups. Key differences lie in their substituents and fused ring systems, which dictate target specificity and biological activity.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The sulfanyl acetamido group in the target compound may enable covalent interactions with cysteine residues in enzymes, unlike the non-covalent sulfonylurea linkages in herbicides. Herbicidal activity in analogs relies on ALS enzyme inhibition, driven by substituents like trifluoroethoxy or methoxy groups . The target’s 4-oxo-pyrido-triazine moiety suggests divergent targets, possibly in mammalian systems.
Solubility and Bioavailability: Benzoate esters in both the target and herbicidal compounds improve membrane permeability. However, the pyrido-triazine core may reduce solubility compared to non-fused triazines, necessitating formulation adjustments.
Methodological Considerations for Similarity Assessment
Computational methods for comparing compound similarity () often employ metrics like Tanimoto coefficients or molecular docking. For instance:
- Structural Similarity : The target compound may exhibit low Tanimoto similarity (<0.3) with herbicidal triazines due to its fused ring system but high functional group similarity (e.g., ester linkages).
- Biological Response : Despite structural divergences, shared motifs (e.g., triazine-derived cores) could lead to overlapping targets, underscoring the importance of hybrid virtual screening approaches .
Hypothetical Activity Profiling
While experimental data for the target compound is unavailable, its structural features suggest:
- Kinase Inhibition : The planar pyrido-triazine system mimics ATP-binding site motifs in kinases.
- Antimicrobial Potential: Sulfanyl groups may disrupt bacterial thiol metabolism, analogous to quaternary ammonium compounds studied via spectrofluorometry/tensiometry () .
Biological Activity
Methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a][1,3,5]triazinone core , which is a fused ring system containing nitrogen and sulfur atoms. The structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O3S
- Molecular Weight : Approximately 296.33 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular metabolism and signaling pathways.
- Receptor Modulation : By interacting with various receptors on cell surfaces, the compound can influence cellular responses and signaling cascades.
- Gene Expression : It has the potential to affect the expression of genes involved in critical biological processes, thereby influencing cell behavior.
Antimicrobial Activity
Research indicates that similar compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit antimicrobial properties. For instance, studies have shown that mercapto-substituted triazoles possess significant antibacterial and antifungal activities . The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activities of related compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| Mercapto-triazole derivatives | Anticancer (MCF-7 cells) | |
| Pyridotriazine derivatives | Antimicrobial (various pathogens) | |
| Sulfanyl-acetamide compounds | Enzyme inhibition |
These findings suggest that this compound could have similar or enhanced biological activities due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
